molecular formula C13H11NO2 B6366603 6-(3-Acetylphenyl)pyridin-2(1H)-one CAS No. 1111111-27-3

6-(3-Acetylphenyl)pyridin-2(1H)-one

Cat. No.: B6366603
CAS No.: 1111111-27-3
M. Wt: 213.23 g/mol
InChI Key: DOOKQUHJQMSOOW-UHFFFAOYSA-N
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Description

6-(3-Acetylphenyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 3-acetylphenyl substituent at the 6-position of the pyridin-2(1H)-one core. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 288.2 g/mol (determined via ESI-MS) . The compound was synthesized via a Suzuki-Miyaura cross-coupling reaction between a boronic acid precursor and a halogenated pyridinone intermediate, followed by purification using column chromatography . This compound has been investigated as a thymidine mimetic targeting Pseudomonas aeruginosa thymidylate kinase, with promising in vitro activity .

Properties

IUPAC Name

6-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)12-6-3-7-13(16)14-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKQUHJQMSOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682737
Record name 6-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111111-27-3
Record name 6-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Direct Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups into heterocyclic frameworks. For 6-(3-Acetylphenyl)pyridin-2(1H)-one, this method involves coupling a 6-halopyridin-2(1H)-one derivative with 3-acetylphenylboronic acid.

Reaction Conditions :

  • Catalyst : Palladium(II) acetate (2 mol%)

  • Ligand : Triphenylphosphine (4 mol%)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours .

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition with 6-bromopyridin-2(1H)-one, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The acetyl group remains stable under these conditions due to the mild base .

Yield Optimization :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk acetyl group decomposition.

  • Solvent Choice : Polar aprotic solvents like DMF enhance boronic acid solubility, achieving yields up to 78% .

Multicomponent Cyclocondensation Strategies

Adapting the Hantzsch dihydropyrimidinone synthesis, this one-pot approach constructs the pyridinone ring while introducing the acetylphenyl substituent.

Key Components :

  • Diketone : 3-Acetylacetophenone (1.2 equiv)

  • Aldehyde : Formaldehyde (1.0 equiv)

  • Nitrogen Source : Ammonium acetate (2.0 equiv)

  • Solvent : Ethanol under reflux for 6 hours .

Reaction Pathway :

  • Knoevenagel condensation between the diketone and aldehyde forms a chalcone intermediate.

  • Michael addition of ammonia yields an enamine.

  • Cyclization and dehydration generate the pyridinone core .

Challenges :

  • Regioselectivity : Competing cyclization pathways may yield 4-substituted byproducts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the 6-isomer .

Friedel-Crafts Acylation on Preformed Pyridinones

This method introduces the acetyl group post-cyclization via electrophilic aromatic substitution.

Procedure :

  • Substrate : 6-Phenylpyridin-2(1H)-one (1.0 equiv)

  • Acylating Agent : Acetyl chloride (1.5 equiv)

  • Lewis Acid : Aluminum chloride (2.0 equiv)

  • Solvent : Dichloromethane at 0°C → room temperature for 4 hours .

Regiochemical Control :
The pyridinone’s electron-rich C-6 position directs acetylation. Para-substitution on the phenyl ring is minimized by steric hindrance .

Limitations :

  • Side Reactions : Overacylation or ring chlorination may occur with excess reagent.

  • Yield : 65–70% after recrystallization from ethanol .

Reductive Amination Followed by Oxidation

A stepwise approach building the acetylphenyl moiety through intermediate imines.

Synthetic Sequence :

  • Condensation : 6-Aminopyridin-2(1H)-one reacts with 3-acetylbenzaldehyde (1:1 molar ratio) in methanol to form a Schiff base.

  • Reduction : Sodium cyanoborohydride (1.2 equiv) reduces the imine to a secondary amine.

  • Oxidation : Jones reagent (CrO3/H2SO4) oxidizes the amine to the acetyl group .

Advantages :

  • Modularity : Permits late-stage introduction of diverse acetyl analogs.

  • Functional Group Tolerance : Mild reduction conditions preserve the pyridinone ring .

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Suzuki Coupling7812High regioselectivityPalladium catalyst cost
Multicomponent Cyclization656One-pot synthesisByproduct formation
Friedel-Crafts Acylation704Direct functionalizationLimited to electron-rich arenes
Reductive Amination608 (total)Flexibility in substituent variationMultiple steps required

Critical Observations :

  • Catalyst Efficiency : Suzuki coupling offers superior yields but requires rigorous palladium removal for pharmaceutical applications .

  • Atom Economy : Multicomponent reactions minimize waste but struggle with scalability .

Scientific Research Applications

6-(3-Acetylphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the pyridin-2(1H)-one ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 6-position substitution in this compound contrasts with 5,6-diarylated derivatives (e.g., 18b), which exhibit stronger target engagement but poorer pharmacokinetics due to increased molecular rigidity .
  • P-gp Efflux : Piperazine-containing derivatives (e.g., 1o) face P-gp-mediated efflux challenges, whereas this compound lacks such groups, suggesting better bioavailability .

Computational and Structural Insights

  • NNRTI Development: Pyridin-2(1H)-ones with C-3 nitro groups (e.g., pyridinone-UC781) inhibit HIV reverse transcriptase, suggesting that this compound’s acetyl group could be explored for similar applications .
  • Docking Studies: Anti-allodynic derivatives (e.g., 75) with 3-acetylphenyl and 5-phenylamino groups show enhanced receptor binding, indicating synergistic effects of dual substituents .

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